molecular formula C10H10O2 B1666692 Benzoylacetone CAS No. 93-91-4

Benzoylacetone

Cat. No.: B1666692
CAS No.: 93-91-4
M. Wt: 162.18 g/mol
InChI Key: CVBUKMMMRLOKQR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzoylacetone, as a 1,3-dicarbonyl compound, plays a significant role in biochemical reactions. It is known to form stable complexes with transition metals and lanthanides

Cellular Effects

As a precursor to many heterocycles, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through its ability to form stable complexes with transition metals and lanthanides . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role as a precursor to many heterocycles . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylacetone can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzene and diketene due to its high yield, simplicity in separation and purification processes, and low environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-phenylbutane-1,3-dione
Source PubChem
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InChI

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBUKMMMRLOKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3021803
Record name 1-Benzoylacetone
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Molecular Weight

162.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name Benzoylacetone
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CAS No.

93-91-4
Record name Benzoylacetone
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Record name Benzoylacetone
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Record name Benzoylacetone
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Record name 1,3-Butanedione, 1-phenyl-
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Synthesis routes and methods I

Procedure details

2-hydroxyacetophenone (20 g) is dissolved in ethyl acetate (200 ml). Sodium powder (16 g) is gradually added in 15-20 minutes, so to maintain a reasonable reflux. The mixture is refluxed for 1 hour, then it is allowed to cool. Grinded ice (200 g) is then added until precipitation of sodium acetylacetophenone, which is then isolated by filtration under vacuum. The solid product is then crystallised with acetic acid 40% (200 ml), obtaining acetyl acetophenone (19.6 g) as pulverulent crystals (m.p.=95° C.; yield=75%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
sodium acetylacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure of Example 1 is repeated, using in place of acetophenone 17.4 g of acetone and increasing the amount of solvent from 100 g to 150 g of dimethyl sulfoxide/tetrahydrofuran.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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